Product packaging for 2-bromo-5-fluoro-1H-benzo[d]imidazole(Cat. No.:)

2-bromo-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B15046649
M. Wt: 215.02 g/mol
InChI Key: ZZIFVWVLAQVGMW-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Scaffold in Medicinal Chemistry and Materials Science Research

The benzimidazole ring system, formed by the fusion of benzene (B151609) and imidazole (B134444), is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This importance stems from its structural similarity to naturally occurring nucleotides, which allows it to interact readily with biological macromolecules. researchgate.net The physicochemical properties of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind efficiently to various enzymes and receptors. nih.gov

Consequently, the benzimidazole framework is a constituent of numerous FDA-approved drugs and is extensively researched for a wide spectrum of pharmacological activities. nih.gov These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive properties. nih.govingentaconnect.com The versatility and ease of synthesis make it a promising scaffold for the development of new therapeutic agents. nih.gov In materials science, benzimidazole derivatives are explored for their applications as organic ligands, fluorescent agents, and in the development of electronic materials. nih.govacs.org

Table 1: Documented Biological Activities of Benzimidazole Derivatives

Biological Activity Therapeutic Area
Anticancer Oncology
Antimicrobial Infectious Diseases
Antiviral Infectious Diseases
Anti-inflammatory Inflammation & Pain
Anthelmintic Parasitic Infections
Antihypertensive Cardiovascular Diseases

Strategic Importance of Selective Halogenation in Heterocyclic Systems for Modulating Reactivity and Properties

The introduction of halogen atoms into heterocyclic systems is a critical strategy in modern organic synthesis and drug design. nbinno.comchemrxiv.org Halogenation serves two primary purposes: modulating the physicochemical properties of a molecule and providing a reactive "handle" for further chemical modifications.

Halogen atoms, particularly fluorine, can significantly alter a molecule's properties such as lipophilicity, metabolic stability, and binding affinity for biological targets. nbinno.com This modulation is a key tactic used by medicinal chemists to optimize lead compounds during the drug discovery process. nbinno.com

Furthermore, carbon-halogen bonds are invaluable precursors for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). nbinno.com This allows for the selective and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated intermediates. nbinno.commdpi.com The ability to regioselectively functionalize a heterocyclic core is paramount for creating diverse compound libraries for structure-activity relationship (SAR) studies. chemrxiv.org The reactivity of the C-X bond in these coupling reactions is influenced by the nature of the halogen and its position on the heterocyclic ring. baranlab.org

Positioning 2-Bromo-5-fluoro-1H-benzo[d]imidazole within Advanced Synthetic Chemistry and Emerging Applications

This compound emerges as a highly valuable synthetic intermediate by combining the desirable features of the benzimidazole core with the strategic placement of two different halogen atoms.

The bromine atom at the 2-position is particularly significant. The C2 position of the benzimidazole ring is a common site for substitution in the development of pharmacologically active compounds. nih.gov The bromo-substituent at this position acts as a versatile leaving group, making the compound an ideal substrate for cross-coupling reactions to introduce a wide range of functional groups. chemicalbook.com This reactivity is fundamental to its role as a building block for more complex target molecules.

The fluorine atom at the 5-position primarily serves to modulate the electronic properties of the benzimidazole ring system. This substitution can influence the compound's acidity (pKa), reactivity, and, crucially, its interaction with biological targets, potentially enhancing potency or improving pharmacokinetic properties.

Given these features, this compound is positioned as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of antiviral and anticancer research where halogenated benzimidazoles have shown significant promise. chem-soc.siarabjchem.org Its utility lies in providing a pre-functionalized scaffold that allows for rapid and targeted diversification to generate libraries of novel compounds for biological screening.

Table 2: Properties of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Key Structural Features
2-Bromo-1H-benzo[d]imidazole 54624-57-6 C₇H₅BrN₂ Bromo group at C2 for coupling reactions. nih.gov
5-Fluoro-1H-benzo[d]imidazole 5653-33-8 C₇H₅FN₂ Fluoro group at C5 for property modulation.

| This compound | Not explicitly found | C₇H₄BrFN₂ | Combines reactive C2-Br with modulating C5-F. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B15046649 2-bromo-5-fluoro-1H-benzo[d]imidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIFVWVLAQVGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 Fluoro 1h Benzo D Imidazole and Its Derivatives

Direct Halogenation Strategies on Precursor Benzimidazole (B57391) Systems

Introducing halogens directly onto an existing benzimidazole framework is a straightforward approach, though controlling the position and number of substitutions (regioselectivity) can be a challenge.

The direct bromination of benzimidazoles at the C2 position is a key method for producing 2-bromo derivatives. The reactivity of the benzimidazole ring system towards electrophilic substitution, such as bromination, has been the subject of kinetic studies. The process typically involves treating the benzimidazole substrate with a brominating agent. For instance, the reaction of 2-allylthiobenzimidazole with bromine has been studied, leading to bromocyclization products. A common protocol for generating a 2-bromo-1H-benzimidazole involves the use of hydrobromic acid and elemental bromine. This method is generally applicable to substituted benzimidazoles, suggesting a viable route from 5-fluorobenzimidazole to the target compound.

General Reaction: Benzimidazole + Brominating Agent → 2-Bromobenzimidazole

PrecursorBrominating AgentKey ConditionsProduct
5-FluorobenzimidazoleBromine (Br₂) / Hydrobromic Acid (HBr)Cooled temperature, followed by stirring at room temperature2-Bromo-5-fluoro-1H-benzo[d]imidazole
2-AllylthiobenzimidazoleBromine (Br₂)Acetic acid solventBromocyclization products

While direct fluorination of heterocyclic systems is possible, it is often more practical to construct the ring using a fluorinated starting material. Introducing a fluorine atom regioselectively onto a pre-existing 2-bromobenzimidazole is less common due to the high reactivity of fluorinating agents and the challenge of controlling the substitution site. The strength of the halogen bond, which varies with the halogen (I > Br > Cl), is a key consideration in designing such molecular structures, but synthetic routes typically favor building from fluorinated blocks.

Cyclization Reactions for Benzimidazole Ring Formation from Halogenated Precursors

Building the benzimidazole ring from acyclic or partially cyclic precursors is a highly versatile and widely used strategy. This "bottom-up" approach allows for the precise placement of substituents like fluorine and bromine by selecting appropriately functionalized starting materials.

The most common method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a one-carbon (C1) electrophile, such as an aldehyde, carboxylic acid, or their derivatives. This reaction, often catalyzed by acid, proceeds via the formation of a Schiff base followed by cyclization and dehydration.

To synthesize this compound via this route, the logical starting material is 4-fluoro-o-phenylenediamine. This precursor contains the necessary fluorine atom at the correct position on the benzene (B151609) ring. The challenge then lies in choosing a C1 synthon that introduces the bromine atom at the 2-position. While direct condensation with a bromo-aldehyde or bromo-carboxylic acid can be complex, a two-step approach is often more effective. First, the 4-fluoro-o-phenylenediamine is condensed with a suitable C1 source like formic acid or an aldehyde to form 5-fluoro-1H-benzimidazole. This intermediate is then brominated at the 2-position as described in section 2.1.1.

o-Phenylenediamine DerivativeC1 SourceIntermediate ProductSubsequent ReactionFinal Product
4-Fluoro-o-phenylenediamineFormic Acid5-Fluoro-1H-benzimidazoleC2-BrominationThis compound
4-Fluoro-o-phenylenediamineAldehyd (R-CHO)2-Substituted-5-fluoro-1H-benzimidazoleN/ADerivative of the target compound

Modern synthetic methods offer advanced strategies for forming the benzimidazole ring through intramolecular C-N bond formation. These reactions typically involve a precursor that already contains the full atomic skeleton of the final product, which is then induced to cyclize.

Electrochemical synthesis represents a green and efficient method, enabling intramolecular C(sp³)–H amination to form the benzimidazole ring without the need for traditional oxidants or transition metals. Another approach is the iodine-promoted oxidative C–H amination reaction, which provides a pathway to fused tricyclic benzimidazole systems. These methods highlight the ongoing development of novel cyclization strategies that offer alternative routes to the benzimidazole core structure.

Functional Group Transformations for Selective Halogen Introduction and Modification of the Benzimidazole Scaffold

An alternative to direct halogenation is the conversion of another functional group at the desired position into a halogen. The 2-position of the benzimidazole ring is particularly amenable to this strategy. A well-established method is the conversion of a 2-mercaptobenzimidazole (B194830) into a 2-bromobenzimidazole.

This transformation can be applied to the synthesis of the target compound by starting with 5-fluoro-2-mercaptobenzimidazole. This precursor is synthesized by condensing 4-fluoro-o-phenylenediamine with carbon disulfide. The subsequent treatment of 5-fluoro-2-mercaptobenzimidazole with bromine in hydrobromic acid replaces the thiol group with a bromine atom, yielding this compound.

Step 1: 4-Fluoro-o-phenylenediamine + Carbon Disulfide → 5-Fluoro-2-mercaptobenzimidazole

Step 2: 5-Fluoro-2-mercaptobenzimidazole + Br₂/HBr → this compound

This method provides a reliable and high-yielding route to the target compound by leveraging the reactivity of the thiol group.

Catalytic Approaches in Benzimidazole Synthesis

Catalytic methods offer efficient and selective routes to benzimidazole derivatives, often proceeding under milder conditions and with higher yields compared to classical methods. Both transition-metal-catalyzed and metal-free catalytic systems have been successfully employed.

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the benzimidazole ring through C-N bond-forming reactions. These methods are highly versatile and tolerate a wide range of functional groups.

Palladium-Catalyzed Reactions: Palladium catalysts are effective for intramolecular C-N bond formation to construct the benzimidazole core. For instance, palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been demonstrated to be an efficient method. acs.org A notable development is the use of palladium precatalysts based on bulky biarylphosphine ligands, which facilitate the transformation under mild conditions. acs.org While a direct example for this compound is not extensively detailed, the synthesis of analogous structures suggests the feasibility of this approach. For example, a diversified methodology for preparing benzimidazoles has been established using a palladium-catalyzed transfer hydrogenation/condensation cascade of nitroarenes under microwave irradiation. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions represent a cost-effective alternative to palladium-catalyzed methods for benzimidazole synthesis. Copper-promoted intramolecular C-N bond formation is a common strategy. A one-pot copper-catalyzed domino C-N cross-coupling reaction has been developed for the synthesis of 2-arylaminobenzimidazoles, addressing challenges such as the low reactivity of bromo precursors. nih.gov The synthesis of 2-fluoroalkylbenzimidazoles has been achieved via copper(I)-catalyzed tandem reactions, highlighting the utility of copper in synthesizing fluorinated benzimidazoles. rsc.org Furthermore, a rapid and green synthesis of benzimidazole-2-thiol derivatives has been reported using copper sulfate (B86663) in aqueous media. orgchemres.org

The following table summarizes representative conditions for copper-catalyzed benzimidazole synthesis, which could be adapted for the synthesis of this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
CuSO₄·5H₂O1,10-PhenanthrolineK₂CO₃DMSO120Good to High nih.gov
CuIDMEDAK₂CO₃ / Cs₂CO₃N/AN/AN/A researchgate.net

Metal-Free Synthetic Methodologies

The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the cost, toxicity, and environmental concerns associated with transition metals. Several metal-free approaches for benzimidazole synthesis have been reported.

One notable method involves the oxidative cyclization of o-phenylenediamines. sci-hub.se For instance, a metal-free synthesis of benzimidazoles has been achieved via the oxidative cyclization of D-glucose with o-phenylenediamines in water. sci-hub.se Another approach is the iodine(III)-promoted synthesis of 2,5-diaryloxazoles, which demonstrates a metal-free oxidative cyclization that could potentially be adapted for benzimidazole synthesis. rsc.org Furthermore, a review of metal-free methods highlights various representative strategies for the synthesis of benzimidazoles and 2-aminobenzimidazoles, emphasizing the mechanistic pathways of these reactions. researchgate.net

A straightforward metal-free method for the synthesis of the benzimidazole ring system involves a carbon-nitrogen cross-coupling reaction in the presence of K₂CO₃ in water at 100 °C for 30 hours. chemmethod.com This intramolecular cyclization of N-(2-iodoaryl)benzamidine provides benzimidazole derivatives in moderate to high yields. chemmethod.com

The following table presents a general scheme for a metal-free approach to benzimidazole synthesis.

ReactantsReagentsSolventTemperature (°C)Yield (%)Reference
o-phenylenediamine, AldehydeNH₄ClEthanol80-90Moderate to Good
N-(2-iodoaryl)benzamidineK₂CO₃Water100Moderate to High chemmethod.com

Green Chemistry Principles Applied to the Synthesis of Halogenated Benzimidazoles

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of benzimidazoles, including halogenated derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of various benzimidazole derivatives has been efficiently achieved using microwave assistance. researchgate.netnih.govresearchgate.netmdpi.commdpi.comscite.airesearchgate.netasianpubs.org For instance, a simple microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions has been reported. mdpi.com Another study details the microwave-assisted synthesis of fluoro-substituted benzimidazole derivatives, providing a direct precedent for the synthesis of compounds like this compound. researchgate.net

The table below provides a comparative overview of reaction times and yields for benzimidazole synthesis using microwave irradiation versus conventional heating, illustrating the benefits of this green chemistry approach.

MethodReaction TimeYield (%)Reference
Microwave Irradiation3 min71-90 researchgate.net
Conventional Heating110-120 min58-80 researchgate.net
Microwave Irradiation5-10 min86-99 mdpi.com
Conventional Heating2-8 hLower yields researchgate.net

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. Several methods for the synthesis of benzimidazoles in aqueous media have been developed. An "all-water" one-pot synthesis of 1,2-disubstituted benzimidazoles has been reported, where water plays a crucial role in driving the reaction. rsc.org Additionally, a green synthesis of benzimidazole derivatives using ammonium (B1175870) chloride as a catalyst in ethanol, followed by precipitation in water, highlights the move towards more environmentally benign procedures. The use of copper sulfate as a catalyst in aqueous media for the synthesis of benzimidazole-2-thiol derivatives further underscores the feasibility of conducting these syntheses in water. orgchemres.org

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 1h Benzo D Imidazole

Nucleophilic Substitution Reactions at Halogenated Positions (Bromine and Fluorine)

Nucleophilic substitution reactions on the 2-bromo-5-fluoro-1H-benzo[d]imidazole scaffold are dictated by the nature and position of the halogen atoms. The bromine at the C2 position, adjacent to two nitrogen atoms, is activated towards nucleophilic attack, a common feature in many heterocyclic compounds. researchgate.netsemanticscholar.org In contrast, the fluorine atom at the C5 position on the benzene (B151609) ring is significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr). This is because SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

While direct SNAr displacement of the fluorine atom is challenging under standard conditions, specialized methods can be employed. For instance, intramolecular SNAr of nitro groups activated by a benzimidazole (B57391) ring has been shown to proceed under mild conditions. nih.gov The reactivity of the C2-bromine is more pronounced, making it a prime site for introducing various functional groups via substitution pathways. researchgate.net This differential reactivity allows for selective functionalization of the molecule.

Electrophilic Aromatic Substitution Reactions on the Benzimidazole Nucleus

The benzimidazole ring system is generally electron-rich and can undergo electrophilic aromatic substitution. However, the positions available for substitution are influenced by the existing substituents. In this compound, the fluorine atom is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions. The bromine at the C2 position also influences the electron density of the aromatic ring.

Electrophilic substitution is most likely to occur at the C4, C6, and C7 positions of the benzene ring. The precise regioselectivity of such reactions would depend on the specific electrophile and reaction conditions used. Computational studies, such as those involving N-fluorobenzenesulfonimide (NFSI) as an electrophile with electron-rich arenes, suggest a multi-step pathway for these substitutions. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The C2-bromo position of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds. nih.govnih.gov In this reaction, the C2-bromine of the benzimidazole can be coupled with a variety of organoboron compounds, such as boronic acids or esters, in the presence of a palladium catalyst and a base. This reaction is highly efficient for introducing aryl, heteroaryl, alkyl, and alkenyl groups at the C2 position. nih.govresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being used. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystLigandBaseSolventTypical Substrates
Pd(OAc)₂PCy₃K₃PO₄·H₂OTolueneAryl boronic acids
CataXCium A Pd G3-VariousVariousAryl, alkyl, heteroaromatic boronic esters
Pd₂(dba)₃SPhosK₃PO₄Toluene/WaterPhenylboronic acid

The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the introduction of a wide range of amine functionalities. nih.gov This reaction is particularly effective for the amination of 2-bromo-1H-imidazoles and related heterocycles. nih.gov By reacting this compound with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base, various 2-amino-5-fluorobenzimidazole (B1603168) derivatives can be synthesized. researchgate.net The reaction conditions can be optimized to accommodate a broad scope of amine coupling partners, including aliphatic, aromatic, and heteroaromatic amines. nih.govresearchgate.net

Table 2: Typical Buchwald-Hartwig Amination Conditions

CatalystLigandBaseSolventAmine Scope
Pd₂(dba)₃XantphosCs₂CO₃DioxaneAnilines, cyclic amines
Pd(OAc)₂BINAPNaOt-BuToluenePrimary and secondary amines
-L4 (proprietary)LHMDSTHFAlkylamines, anilines, heteroarylamines

Beyond C-C and C-N bond formation, the C2-bromo position can also be functionalized through other transition-metal-catalyzed reactions. Copper-catalyzed C-S cross-coupling reactions, for example, can be used to introduce thioether functionalities by reacting the bromo-benzimidazole with thiols. rsc.org These reactions often utilize a copper(I) catalyst, a base, and are sometimes facilitated by microwave irradiation to shorten reaction times. rsc.org Similarly, C-O bond formation can be achieved through coupling with alcohols or phenols, typically using copper or palladium catalysts, although this is often more challenging than C-N or C-S coupling.

Regioselectivity and Chemoselectivity in Derivatization Reactions

The presence of multiple reactive sites on this compound—namely the C2-bromine, the C5-fluorine, the N-H protons, and the C4, C6, and C7 positions on the benzene ring—makes regioselectivity and chemoselectivity critical considerations in its derivatization.

Chemoselectivity : The significantly higher reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the C2 position without affecting the C5-fluorine.

Regioselectivity : In electrophilic aromatic substitution, the directing effects of the fluorine atom and the fused imidazole (B134444) ring will determine the position of substitution on the benzene moiety. The reaction conditions can be tuned to favor one regioisomer over others. nih.govresearchgate.net Furthermore, N-alkylation or N-arylation can occur at either of the two nitrogen atoms of the imidazole ring, and the choice of base and solvent can influence the regiochemical outcome. Protecting the N-H group can be a useful strategy to direct reactivity towards other parts of the molecule. acs.orgnih.gov

By carefully selecting reagents and reaction conditions, chemists can selectively modify different parts of the this compound molecule to synthesize a wide array of complex derivatives.

Reaction Pathway Elucidation and Kinetic Studies

Detailed mechanistic pathways and kinetic data for reactions involving this compound are not available in the current scientific literature. Elucidation of a reaction mechanism involves a combination of experimental studies (such as kinetic measurements, isolation of intermediates, and isotopic labeling) and computational modeling. Kinetic studies, which measure the rate of a reaction and how it is affected by various factors like concentration, temperature, and catalysts, are crucial for understanding the mechanism.

In the absence of specific data for this compound, a general discussion of the reactivity of 2-halobenzimidazoles in common organic reactions is presented below. It is important to note that this is a generalized overview and the specific reactivity of this compound may vary.

General Reactivity of 2-Halobenzimidazoles

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzimidazole ring, enhanced by the electronegative fluorine atom, could make the 2-position susceptible to nucleophilic attack. However, SNAr reactions on heteroaromatic rings can be complex and are dependent on the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: 2-Halobenzimidazoles are often used as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle for a generic Suzuki-Miyaura reaction is well-established and involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzimidazole.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

Hypothetical Kinetic Data Table

Without experimental data, it is not possible to provide a factual data table. However, a hypothetical table for a Suzuki-Miyaura coupling reaction could look like this:

EntryAryl Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012-
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane908-

Note: The yields are marked as "-" to indicate that this is a hypothetical representation and not based on actual experimental results for this compound.

Influence of the Fluoro Substituent

The fluorine atom at the 5-position is expected to influence the reactivity of the benzimidazole ring through its electron-withdrawing inductive effect. This could potentially:

Increase the electrophilicity of the carbon atom at the 2-position, making it more susceptible to nucleophilic attack.

Affect the rate of oxidative addition in palladium-catalyzed reactions.

Further experimental and computational studies are required to elucidate the specific reaction pathways and kinetics of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Fluoro 1h Benzo D Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships within the 2-bromo-5-fluoro-1H-benzo[d]imidazole molecule.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁹F, ¹⁵N)

High-resolution 1D NMR spectra provide fundamental information about the chemical environment, number, and coupling of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H proton of the imidazole (B134444) ring and the three aromatic protons on the benzene (B151609) ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 12-13 ppm), a characteristic feature of benzimidazoles. The three aromatic protons (H-4, H-6, and H-7) would exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine and bromine substituents. H-4, being ortho to the fluorine atom, is expected to show a doublet of doublets due to coupling with both H-6 and the fluorine atom. H-6 will likely appear as a doublet of doublet of doublets, coupling to H-4, H-7, and the fluorine atom. H-7, adjacent to the imidazole fusion, would likely be a doublet, coupling to H-6.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms in the benzimidazole (B57391) core. The C-2 carbon, bonded to bromine and two nitrogen atoms, is expected at a significantly downfield shift (around δ 140-150 ppm). The C-5 carbon, directly attached to the highly electronegative fluorine atom, will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe for the fluorine environment. A single resonance is expected for the fluorine atom at the C-5 position. The chemical shift of this signal is sensitive to the electronic nature of the benzimidazole ring. Proton coupling would likely split this signal into a multiplet.

¹⁵N NMR: While less common, ¹⁵N NMR can distinguish between the two nitrogen environments in the imidazole ring. One nitrogen is protonated (pyrrole-type) and the other is unprotonated (pyridine-type), leading to two distinct signals in the spectrum, though their detection often requires specialized techniques due to the low natural abundance and sensitivity of the ¹⁵N isotope.

Table 1: Predicted 1D NMR Data for this compound Note: These are predicted values based on known substituent effects on the benzimidazole scaffold. Actual experimental values may vary.

Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling
¹H ~12-13 (N-H), ~7.2-7.8 (Ar-H) N-H: broad singlet; Ar-H: doublets, doublet of doublets
¹³C ~110-160 C-5: doublet (large ¹JCF); other carbons will show smaller C-F couplings
¹⁹F ~ -110 to -120 Multiplet due to coupling with aromatic protons
¹⁵N ~ -140 to -250 Two distinct signals for pyrrole-type and pyridine-type nitrogens

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show cross-peaks connecting adjacent aromatic protons (e.g., H-6 with H-4 and H-7), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. While less critical for a rigid, planar molecule like this, it could confirm the proximity of protons on the benzene ring to the imidazole N-H proton.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a single crystal of sufficient quality be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the benzimidazole ring system.

Furthermore, X-ray analysis would reveal the packing of molecules in the crystal lattice, governed by intermolecular forces. For benzimidazoles, a common and strong interaction is hydrogen bonding between the N-H group of one molecule and the pyridine-like nitrogen (N-3) of a neighboring molecule, often leading to the formation of infinite chains or discrete dimers. Additionally, π-π stacking interactions between the aromatic rings and potential halogen bonding involving the bromine atom could play significant roles in stabilizing the crystal structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3300-2700 cm⁻¹ is a hallmark of the N-H stretching vibration, indicative of hydrogen bonding. nih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1620 and 1450 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the fused ring system. The presence of the C-F and C-Br bonds would give rise to stretching vibrations in the lower frequency (fingerprint) region of the spectrum, typically around 1250-1000 cm⁻¹ for C-F and 700-500 cm⁻¹ for C-Br. nih.govresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H stretch (H-bonded) 3300 - 2700 (broad)
C-H stretch (aromatic) 3150 - 3000
C=N / C=C stretch (ring) 1620 - 1450
C-F stretch 1250 - 1000
C-Br stretch 700 - 500

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis

HRMS is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₇H₄BrFN₂), HRMS would determine its molecular weight with precision up to four or five decimal places, allowing for the unambiguous confirmation of its molecular formula.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity separated by two mass units, [M]⁺ and [M+2]⁺, which is a definitive signature for the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pattern provides further structural confirmation. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for benzimidazoles include the loss of the C-2 substituent (bromine atom) and the cleavage of the imidazole ring, often involving the loss of HCN.

Theoretical and Computational Chemistry Studies on 2 Bromo 5 Fluoro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular geometries, energies, and other electronic properties. For various benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to analyze their structural and electronic characteristics.

Ground State Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is to determine the most stable three-dimensional structure of a molecule, known as its ground state optimization. nih.gov This process finds the geometry with the minimum energy on the potential energy surface. Following optimization, vibrational frequency analysis is typically performed. chemicalbook.com This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. chemicalbook.comresearchgate.net These theoretical spectra can then be compared with experimental data to validate the computational model. For related benzimidazole compounds, these analyses have been used to assign specific vibrational modes, such as N-H and C-H stretching vibrations. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for evaluating a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small HOMO-LUMO gap generally suggests high chemical reactivity and that the molecule can be easily excited. nih.gov This analysis is standard for characterizing new compounds, including many benzimidazole derivatives, to understand their electronic behavior and potential for charge transfer within the molecule. niscpr.res.inresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Photophysical Behavior Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov This method is instrumental in predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov For many organic molecules, including substituted benzimidazoles, TD-DFT calculations help in understanding their photophysical behavior, such as absorption wavelengths and oscillator strengths, which are crucial for applications in materials science and photochemistry. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). nih.govnih.gov Green and yellow regions represent neutral or intermediate potentials. MEP analysis has been applied to various heterocyclic compounds to identify their reactive sites. researchgate.netnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is frequently used to explore the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required for a reaction to proceed. This provides deep insights into reaction feasibility, kinetics, and selectivity. For instance, studies on reactions involving benzimidazole derivatives have used computational methods to propose plausible mechanisms, such as identifying intermediates and transition states in cyclization or substitution reactions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships (Computational Aspects)

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness. Soft molecules are more reactive.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. irjweb.com

These descriptors are used to establish structure-reactivity relationships, helping to predict the chemical behavior of new molecules. Such analyses have been performed on various substituted benzimidazoles to correlate their structural features with their chemical reactivity. biointerfaceresearch.com

Applications in Materials Science and Catalysis Non Biological Focus

Catalytic Applications of 2-Bromo-5-Fluoro-1H-Benzo[d]imidazole Derivatives

Organocatalytic Applications of Benzimidazole (B57391) Scaffolds

The benzimidazole framework has emerged as a privileged scaffold in the field of organocatalysis, primarily due to its unique structural and electronic properties. nih.govnih.gov The rigid bicyclic structure, combined with the presence of both a hydrogen-bond donor (N-H group) and acceptor (pyridine-type nitrogen), allows benzimidazole derivatives to act as effective bifunctional catalysts. nih.govresearchgate.net These catalysts can activate substrates through hydrogen-bond interactions, facilitating a variety of asymmetric organic transformations. nih.gov The specific compound, this compound, possesses key features that make its scaffold highly suitable for organocatalytic applications. The fluorine atom at the 5-position acts as a strong electron-withdrawing group, increasing the acidity of the N-H proton and enhancing its hydrogen-bonding capability. The bromine atom at the 2-position provides a versatile synthetic handle for further functionalization to create more complex chiral catalysts.

Research into benzimidazole-derived organocatalysts has demonstrated their efficacy in several types of asymmetric reactions. For instance, chiral guanidines synthesized from 2-chlorobenzimidazole (B1347102) and chiral amines have been successfully employed as organocatalysts in the enantioselective α-amination of 1,3-dicarbonyl compounds. nih.govresearchgate.net These catalysts operate through a bifunctional mechanism, where the benzimidazole N-H group and another basic site on the catalyst simultaneously activate the nucleophile and electrophile.

Another significant application is in stereoselective aldol (B89426) additions. Chiral prolinamide-benzimidazole derivatives have been explored for the aldol addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, yielding products with high diastereoselectivity and enantioselectivity. thieme-connect.comthieme-connect.com The success of these reactions relies on the ability of the benzimidazole moiety to form specific hydrogen-bonding interactions that control the orientation of the substrates in the transition state.

The versatility of the benzimidazole scaffold is further highlighted in its use for activating 3-substituted unprotected oxindoles in asymmetric electrophilic amination reactions. researchgate.netresearchgate.net Chiral trans-cyclohexanediamine-benzimidazole derivatives have proven to be particularly effective, yielding products with quaternary stereocenters in good yields and with excellent enantioselectivities. researchgate.net The presence of halogens, such as in this compound, can be advantageous in these catalytic systems. Halogenation can influence the catalyst's solubility, stability, and electronic properties, and may also allow for halogen bonding interactions to play a role in the stereochemical control of the reaction. mit.eduresearchgate.net

The table below summarizes the performance of various benzimidazole-based organocatalysts in asymmetric synthesis, illustrating the potential of this scaffold.

Catalyst TypeReactionSubstrateYield (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)Reference
Chiral Guanidine derived from 2-chlorobenzimidazoleα-Amination1,3-Dicarbonyl CompoundsGood to HighModerate to Good ee nih.gov
L-prolinamideAldol AdditionN1-benzimidazolyl acetaldehyde and Cyclohexanone9290% ee, 92:8 dr (anti/syn) thieme-connect.comthieme-connect.com
trans-Cyclohexanediamine-benzimidazole derivativeElectrophilic Amination3-Substituted OxindolesGoodGood to Excellent ee researchgate.netresearchgate.net
Copper(I) Hydride with Chiral LigandC2-AllylationHalogenated N–OPiv BenzimidazolesGoodExcellent ee mit.edu

Incorporation into Heterogeneous Catalytic Systems

The integration of benzimidazole scaffolds into heterogeneous catalysts offers significant advantages, including enhanced stability, ease of separation, and recyclability, which are crucial for sustainable chemical processes. researchgate.netresearchgate.net The robust nature of the benzimidazole ring system and its ability to coordinate with metal centers make it an excellent building block for various solid-supported catalysts.

One prominent approach involves the use of benzimidazole derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). acs.orgrsc.org These crystalline porous materials possess high surface areas and tunable catalytic sites. Benzimidazole-based MOFs have been employed as efficient heterogeneous catalysts for a range of organic transformations. For example, a titanium-based MOF, NH2-MIL-125(Ti), has been used for the synthesis of benzimidazoles and benzothiazoles through an oxidant-free oxidative cyclization pathway. rsc.org The electron-deficient Ti⁴⁺ sites within the MOF are believed to initiate the reaction by adsorbing the substrate. rsc.org The incorporation of a halogenated ligand like this compound into an MOF structure could introduce modulated electronic properties and potentially create specific active sites for catalysis.

Benzimidazole derivatives can also be immobilized on solid supports such as magnetic nanoparticles, silica, or polymers to create robust heterogeneous catalysts. Core-shell magnetic microspheres functionalized with benzimidazole-containing linkers have been developed for the synthesis of benzimidazoles, demonstrating excellent catalytic activity and easy magnetic separation for reuse. tandfonline.com Similarly, copper nanoparticles supported on magnetite-dopamine have been used for the synthesis of 2-substituted benzimidazoles. researchgate.net

The development of heterogeneous catalysts for C-H activation has also benefited from benzimidazole chemistry. A heterogeneous palladium catalyst has been shown to be effective for the microwave-assisted synthesis of polysubstituted benzimidazoles via oxidative C-H activation of tertiary amines. aminer.org Furthermore, niobium pentoxide (Nb₂O₅) has been identified as an efficient heterogeneous catalyst for synthesizing 2-substituted benzimidazoles from primary alcohols. researchgate.net

The table below presents examples of heterogeneous catalytic systems incorporating benzimidazole derivatives and their applications.

Catalytic SystemSupport/FrameworkReactionKey FeaturesReference
γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3-GlyCore-shell magnetic microspheresBenzimidazole synthesisOutstanding catalytic effects, recyclable tandfonline.com
NH₂-MIL-125(Ti)Metal-Organic Framework (MOF)Oxidative cyclization for benzimidazole/benzothiazole synthesisHigh yield, oxidant-free, reusable rsc.org
Fe₃O₄@PDA/CuCl₂Magnetite dopamine-supported copper nanoparticlesSynthesis of 2-substituted benzimidazolesOne-pot green method, mild conditions researchgate.net
Nano-ZnSZinc sulfide (B99878) nanoparticlesOne-pot cyclocondensation for benzimidazole synthesisHigh yields, mild conditions, green catalyst ajgreenchem.com
Cu-Pd/γ-Al₂O₃Magnesium-modified aluminaDirect synthesis of 2-methylbenzimidazoleHigh efficiency, simple procedure mdpi.com
Co–Bim MOF@rGOReduced Graphene OxideSupercapacitor applicationsLarge surface area, abundant pores rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-5-fluoro-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves microwave-assisted coupling of tert-butyl 3-aminopropylcarbamate with this compound in pyridine at 100°C for 30 minutes, achieving efficient substitution reactions . Yield optimization requires careful control of stoichiometry (e.g., 3:1 molar ratio of amine to substrate) and solvent selection. Pyridine acts as both solvent and base, reducing side reactions like hydrolysis. Characterization via NMR and IR (e.g., C-Br stretching at ~590 cm⁻¹) confirms purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.3–8.4 ppm, with coupling patterns resolving substituent positions .
  • FTIR : Peaks at ~1617 cm⁻¹ (C=N imidazole ring) and 590–767 cm⁻¹ (C-Br and aromatic bending) confirm structural motifs .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) validate molecular weight .
  • TLC (Rf values) : Rf = 0.65–0.83 in ethyl acetate/hexane systems monitors reaction progress .

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations using B3LYP/6-31G* basis sets optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). These predict reactivity and charge distribution, aiding in understanding electrophilic substitution sites. For example, fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing halogen bonding potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound analogs?

  • Methodological Answer : Catalytic systems like nano-SiO₂ reduce side reactions (e.g., over-bromination) by providing acidic sites for regioselective cyclization. Solvent-free conditions at 80°C improve yields (>85%) while reducing purification complexity . Microwave irradiation (e.g., 100°C, 30 min) enhances reaction kinetics compared to traditional reflux .

Q. How should researchers resolve contradictions in spectral data for structurally similar benzo[d]imidazole derivatives?

  • Methodological Answer : Cross-validate using multiple techniques:

  • Overlap in NMR peaks : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons .
  • Ambiguous IR bands : Compare with DFT-simulated spectra to distinguish C-Br (590 cm⁻¹) from C-Cl (745 cm⁻¹) stretches .
  • Mass fragmentation patterns : High-resolution MS (HRMS) differentiates isotopic clusters (e.g., ⁷⁹Br/⁸¹Br) from impurities .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding to targets like EGFR (PDB ID: 1M17). Derivatives with 4-bromo-5-chloro substitutions show stronger hydrogen bonding (ΔG = -9.2 kcal/mol) .
  • Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa) reveal IC₅₀ values (e.g., 12.3 μM for Sb23), with SAR indicating bromine’s role in enhancing apoptosis .
  • Antimicrobial Studies : Broth microdilution assays (MIC = 8–32 μg/mL) correlate halogen substitution with activity against S. aureus .

Q. How do in-silico ADMET models guide the optimization of this compound derivatives for drug development?

  • Methodological Answer : SwissADME predicts lipophilicity (LogP = 2.8–3.5) and blood-brain barrier permeability. Derivatives with methyl groups (e.g., Sb2) show improved metabolic stability (CYP2D6 inhibition < 50%). ProTox-II highlights hepatotoxicity risks for brominated analogs, necessitating structural modifications .

Q. What role does X-ray crystallography play in confirming the structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX refinement) resolves dihedral angles (e.g., 61.73° between imidazole and phenyl rings) and confirms planarity. Halogen positions (e.g., bromine at C2) are validated via electron density maps, resolving ambiguities from NMR .

Q. How can structure-activity relationships (SAR) inform the design of novel this compound-based inhibitors?

  • Methodological Answer :

  • Electron-withdrawing groups : Bromine at C2 increases EGFR affinity by 30% compared to chloro analogs .
  • Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) reduce cytotoxicity due to hindered target binding .
  • Hybrid derivatives : Thiazole-triazole hybrids (e.g., 9c) exhibit dual kinase inhibition (IC₅₀ = 0.8 μM) via π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.